molecular formula C7H13F3O B2593971 (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol CAS No. 2248175-59-7

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol

Cat. No.: B2593971
CAS No.: 2248175-59-7
M. Wt: 170.175
InChI Key: DMPWRRNBKZAOBY-RXMQYKEDSA-N
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Description

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is an organic compound characterized by the presence of trifluoromethyl and hydroxyl functional groups. This compound is notable for its unique structural features, which include three fluorine atoms attached to a carbon atom, making it highly electronegative and reactive. The compound’s stereochemistry is defined by the (2S) configuration, indicating the spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol typically involves the introduction of trifluoromethyl groups into a suitable precursor. One common method is the reaction of a suitable alkene with trifluoromethyl iodide in the presence of a radical initiator. The reaction conditions often require a solvent such as dichloromethane and a temperature range of -78°C to room temperature to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize high-pressure reactors and advanced catalysts to facilitate the introduction of trifluoromethyl groups. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, dichloromethane, room temperature.

    Reduction: Palladium on carbon, hydrogen gas, ethanol, room temperature.

    Substitution: Sodium hydride, dimethyl sulfoxide (DMSO), room temperature.

Major Products Formed

    Oxidation: Formation of 4,4,4-trifluoro-2,3,3-trimethylbutanal.

    Reduction: Formation of 4,4,4-trifluoro-2,3,3-trimethylbutane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and metabolic pathway analysis.

    Medicine: Explored for its role in the development of novel therapeutic agents due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol involves its interaction with molecular targets through its trifluoromethyl and hydroxyl groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-Naringenin: A dihydro-flavonoid with medicinal properties, used as a precursor for flavonoid synthesis.

    (2S,4S)-4-[18F]FPArg: A radiolabeled compound used in glioma imaging and tumor diagnosis.

Uniqueness

(2S)-4,4,4-Trifluoro-2,3,3-trimethylbutan-1-ol is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher electronegativity and reactivity, making it valuable in the synthesis of fluorinated derivatives and in applications requiring high chemical stability.

Properties

IUPAC Name

(2S)-4,4,4-trifluoro-2,3,3-trimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O/c1-5(4-11)6(2,3)7(8,9)10/h5,11H,4H2,1-3H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPWRRNBKZAOBY-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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